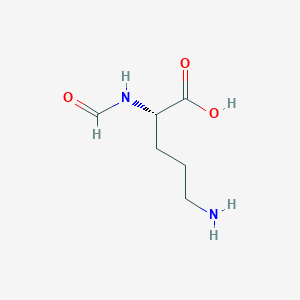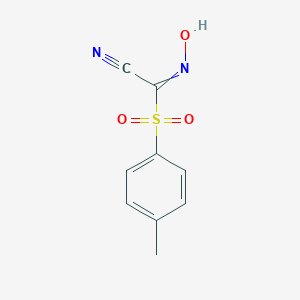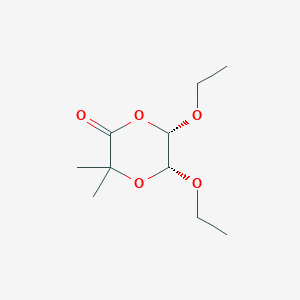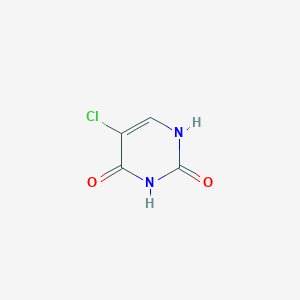
2-(4-Chlorophenoxy)nicotinamide
Übersicht
Beschreibung
2-(4-Chlorophenoxy)nicotinamide is a compound related to nicotinamide, a derivative of niacin (vitamin B3), and incorporates a chlorophenoxy moiety. Nicotinamide derivatives are widely studied for their potential in various biological and chemical applications due to their structural versatility and biological relevance.
Synthesis Analysis
The synthesis of derivatives similar to 2-(4-Chlorophenoxy)nicotinamide often involves multiple steps, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis starting from nicotinamide. Such processes have been optimized for related compounds to achieve substantial yields, indicating the feasibility of synthesizing complex nicotinamide derivatives efficiently (Zuo Hang-dong, 2010).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives, including those with chlorophenoxy groups, is characterized by hydrogen bonding and molecular interactions that influence their physical and chemical properties. For instance, co-crystals of nicotinamide with chloro-nitrobenzoic acid show that these molecules are associated via hydrogen bonds, forming stable molecular architectures (A. Lemmerer et al., 2010).
Chemical Reactions and Properties
Nicotinamide derivatives participate in various chemical reactions, leveraging the reactivity of the nicotinamide ring and the substituted groups. Their chemical properties are essential in synthesizing pharmaceuticals, agrochemicals, and other functional materials. Studies on similar compounds have shown that modifications like chlorination and methoxylation can significantly influence their reactivity and biological activity (Chen Yu et al., 2021).
Physical Properties Analysis
The physical properties of 2-(4-Chlorophenoxy)nicotinamide derivatives, such as melting points, solubility, and thermal stability, are crucial for their practical application. Co-crystallization with nicotinamide can enhance thermal stability, a desirable characteristic for pharmaceutical formulations (A. Lemmerer et al., 2010).
Wissenschaftliche Forschungsanwendungen
Application in Dermatology
- Scientific Field: Dermatology
- Summary of the Application: Nicotinamide is used to control skin aging and pigmentation . It is used in the synthesis of the NAD+ family of coenzymes, contributing to cellular energy metabolism and defense systems .
- Methods of Application: Nicotinamide is primarily used as a nutritional supplement for vitamin B3, but its pharmaceutical and cosmeceutical uses have been extensively explored . Topical treatment of nicotinamide, alone or in combination with other active ingredients, reduces the progression of skin aging and hyperpigmentation in clinical trials .
- Results or Outcomes: Supplementation of nicotinamide restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .
Application in Sebostatic Activity
- Scientific Field: Dermatology
- Summary of the Application: Niacinamide has been reported to effectively reduce sebum production following topical application .
- Methods of Application: Several clinical studies report that preparations with 2% to 5% niacinamide can effectively reduce sebum production following topical application .
- Results or Outcomes: The sebostatic action of niacinamide has been observed notably in Asian and Caucasian populations .
Application in DNA Repair
- Scientific Field: Molecular Biology
- Summary of the Application: Niacinamide plays a pivotal role in NAD+ synthesis, notably contributing to redox reactions and energy production in cells . It is also known to influence human DNA repair and cellular stress responses .
- Methods of Application: Niacinamide is used as a supplement and its effects on DNA repair are studied in cellular models .
- Results or Outcomes: Niacinamide has been shown to enhance DNA repair mechanisms, thereby contributing to cellular health and longevity .
Application in Cosmeceuticals
- Scientific Field: Cosmetology
- Summary of the Application: Niacinamide has been widely leveraged as a multipurpose antiaging ingredient in skincare products .
- Methods of Application: Niacinamide is incorporated into various skincare products and cosmetics .
- Results or Outcomes: It has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation .
Application in Acne Treatment
- Scientific Field: Dermatology
- Summary of the Application: The intrinsic properties of niacinamide may be applied to managing acne vulgaris .
- Methods of Application: Niacinamide is used as an active ingredient in various skincare products .
- Results or Outcomes: Niacinamide has been shown to have a beneficial effect on acne vulgaris .
Application in Psoriasis Treatment
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSIEDJQUZNDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379263 | |
| Record name | 2-(4-chlorophenoxy)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chlorophenoxy)nicotinamide | |
CAS RN |
175135-80-5 | |
| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chlorophenoxy)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175135-80-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)

![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)



![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)

